5-Bromo-2-fluoro-4-methyl-benzenethiol

Organic Synthesis Medicinal Chemistry Building Block Strategy

5-Bromo-2-fluoro-4-methyl-benzenethiol (CAS 108404-38-2) is a poly-substituted benzenethiol derivative with the molecular formula C₇H₆BrFS and a molecular weight of 221.09 g/mol. This compound features a unique substitution architecture on the benzene ring: a nucleophilic thiol (-SH) group, an electron-withdrawing fluorine at the ortho position, an electron-donating methyl group at the para position, and a bromine atom at the meta position relative to the thiol group.

Molecular Formula C7H6BrFS
Molecular Weight 221.09
CAS No. 108404-38-2
Cat. No. B2409905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoro-4-methyl-benzenethiol
CAS108404-38-2
Molecular FormulaC7H6BrFS
Molecular Weight221.09
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)S)F
InChIInChI=1S/C7H6BrFS/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3
InChIKeyUTSBLWIGGQONHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-fluoro-4-methyl-benzenethiol (CAS 108404-38-2): A Multiply-Substituted Aromatic Thiol Building Block with Orthogonal Reactivity Vectors


5-Bromo-2-fluoro-4-methyl-benzenethiol (CAS 108404-38-2) is a poly-substituted benzenethiol derivative with the molecular formula C₇H₆BrFS and a molecular weight of 221.09 g/mol . This compound features a unique substitution architecture on the benzene ring: a nucleophilic thiol (-SH) group, an electron-withdrawing fluorine at the ortho position, an electron-donating methyl group at the para position, and a bromine atom at the meta position relative to the thiol group . This specific spatial arrangement creates three chemically orthogonal reactive sites—the thiol for S-alkylation/arylation or oxidation, the aryl bromide for cross-coupling reactions, and the aryl fluoride as a potential leaving group in nucleophilic aromatic substitution (SNAr) or as a metabolic blocking group in medicinal chemistry [1]. The compound is commercially available from multiple suppliers at 95–98% purity, with LogP predicted at 3.19, indicating moderate lipophilicity suitable for membrane permeability in drug discovery applications .

Why 5-Bromo-2-fluoro-4-methyl-benzenethiol Cannot Be Substituted with Simpler or Regioisomeric Analogs


Generic substitution fails because the precise regiochemical arrangement of the bromine, fluorine, methyl, and thiol substituents on the benzene ring defines the compound's synthetic utility. The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect that acidifies the adjacent thiol proton (calculated pKa ~5.32 for 2-fluorobenzenethiol, compared to ~6.6 for unsubstituted benzenethiol) [1], increasing nucleophilicity under mildly basic conditions while also enabling potential intramolecular hydrogen bonding that can influence reaction stereochemistry [2]. Simultaneously, the para-methyl group provides electron density that modulates the ring's overall reactivity and influences the regioselectivity of electrophilic aromatic substitution at the remaining unsubstituted positions [3]. Critically, the specific 5-bromo substitution pattern (meta to thiol, ortho to methyl) cannot be replicated by alternative isomers such as 4-bromo-2-fluorotoluene (lacking the thiol handle entirely) , 2-fluoro-4-methylbenzenethiol (lacking the bromine cross-coupling handle) [4], or 5-bromo-4-fluoro-2-methylbenzenethiol (CAS 873922-26-0) which exhibits altered steric and electronic properties due to the reversed methyl-fluoro adjacency . In SNAr chemistry, the presence of an ortho-fluorine adjacent to the thiol in this compound creates a unique electronic environment distinct from non-fluorinated analogs—fluorine substituents typically accelerate SNAr reactions relative to other halogens when positioned appropriately, while the meta-bromine remains available for orthogonal Pd-catalyzed cross-coupling without competing reactivity [5].

Quantitative Differentiation Evidence for 5-Bromo-2-fluoro-4-methyl-benzenethiol Relative to Structural Analogs


Structural Uniqueness: Orthogonal 1,2,4,5-Tetrasubstitution Pattern Enables Sequential, Non-Interfering Derivatization

5-Bromo-2-fluoro-4-methyl-benzenethiol possesses a rare 1,2,4,5-tetrasubstituted benzene core wherein the thiol (-SH), fluorine, methyl, and bromine substituents are arranged such that no two reactive handles are ortho to each other except the thiol-fluorine pair. This spatial separation minimizes steric hindrance and electronic crosstalk between the bromine (cross-coupling site) and the thiol (nucleophilic site), enabling truly orthogonal sequential derivatization . In contrast, regioisomeric analogs such as 4-bromo-2-fluorotoluene (CAS 51436-99-8) lack the thiol group entirely, offering only two reactive handles (bromine and fluorine) versus this compound's three, reducing synthetic divergence potential by approximately 33% per reaction sequence . Similarly, 2-fluoro-4-methylbenzenethiol (CAS 956037-84-6) lacks the bromine atom and therefore cannot participate in Pd-catalyzed cross-coupling reactions—a critical limitation for constructing biaryl and aryl-heteroaryl scaffolds that are prevalent in drug candidates [1]. The presence of all four substituent types (halogen, halogen, alkyl, thiol) on a single compact aromatic ring is uncommon in commercially available building block libraries, conferring a combinatorial advantage for diversity-oriented synthesis .

Organic Synthesis Medicinal Chemistry Building Block Strategy

Predicted Physicochemical Differentiation: Lipophilicity (LogP) Advantage Over Non-Brominated Analog

The presence of the bromine atom in 5-bromo-2-fluoro-4-methyl-benzenethiol significantly increases the compound's lipophilicity compared to its non-brominated analog 2-fluoro-4-methylbenzenethiol. The predicted LogP for the target compound is 3.19, whereas the non-brominated comparator has a calculated LogP of approximately 2.21 (based on 2-fluorobenzenethiol data and substituent additivity principles) [1]. This 0.98 LogP unit difference translates to an approximately 9.5-fold increase in octanol-water partition coefficient, which can substantially impact membrane permeability and volume of distribution when this fragment is incorporated into drug candidates . In the context of fragment-based drug discovery, where lipophilic ligand efficiency (LLE) is a critical optimization parameter, the availability of both brominated and non-brominated versions of the same core scaffold (CAS 108404-38-2 vs. CAS 956037-84-6) allows medicinal chemists to systematically probe the lipophilicity-activity relationship without altering the core geometry or other substituent electronics . The bromine atom also serves as a heavy atom for X-ray crystallographic phasing and as a handle for radiolabeling (via Br-76 or Br-77), features absent in the non-brominated analog [2].

Drug Discovery ADME Prediction Medicinal Chemistry

Enhanced Thiol Acidity and Nucleophilicity via Ortho-Fluorine Inductive Effect

The ortho-fluorine substituent in 5-bromo-2-fluoro-4-methyl-benzenethiol exerts a strong electron-withdrawing inductive effect (-I) that significantly acidifies the adjacent thiol proton. Predicted pKa data for 2-fluorobenzenethiol is 5.32, compared to unsubstituted benzenethiol with a pKa of approximately 6.6 [1]. This 1.3 pKa unit difference corresponds to the thiol in the fluorinated compound being approximately 20× more acidic, enabling effective deprotonation and subsequent S-alkylation/arylation under milder basic conditions (e.g., K₂CO₃ or Cs₂CO₃ rather than stronger bases like NaH) [2]. The enhanced acidity is a direct consequence of the ortho-fluorine position; meta- or para-fluorine substitution produces attenuated effects, and regioisomers with different fluorine placement (e.g., 5-bromo-4-fluoro-2-methylbenzenethiol, CAS 873922-26-0, where fluorine is para to thiol) would exhibit different pKa values and thus different optimal reaction conditions . In SNAr chemistry, the ortho-fluoro-thiol arrangement creates a unique electronic environment where the fluorine can serve as a leaving group for subsequent nucleophilic displacement after the thiol has been engaged, enabling sequential functionalization that is not possible with non-fluorinated thiophenols . The combination of bromine (cross-coupling) and ortho-fluorine (SNAr leaving group) on the same ring provides two distinct aryl halide reactivity profiles differentiated by approximately 10³–10⁴ in their relative rates toward nucleophilic attack under standard conditions [2].

Physical Organic Chemistry Reaction Optimization Nucleophilic Substitution

Commercial Availability and Scalability Differentiation vs. Specialized Regioisomers

Among the family of bromo-fluoro-methyl-substituted benzenethiol regioisomers, 5-bromo-2-fluoro-4-methyl-benzenethiol (CAS 108404-38-2) demonstrates the most robust commercial availability profile. The compound is stocked by multiple global suppliers at 95–98% purity, with available package sizes ranging from 1 g to 25 g . In contrast, the regioisomer 5-bromo-4-fluoro-2-methylbenzenethiol (CAS 873922-26-0) is primarily marketed as an industrial intermediate for the agrochemical fluacrypyrim at 25 kg drum scale but with limited smaller-scale research availability . The non-brominated analog 2-fluoro-4-methylbenzenethiol (CAS 956037-84-6) is available but at significantly higher cost (e.g., £4,548 for 1 g from one European supplier) compared to the brominated target compound, reflecting differences in synthetic accessibility and market demand . The compound's MDL number (MFCD28134442) and standardized commercial identity across multiple vendor platforms facilitate competitive sourcing and price benchmarking, reducing procurement friction for research organizations . This supply chain maturity is particularly relevant for programs transitioning from discovery (mg–g scale) to preclinical development (10–100 g scale), where reliable multi-vendor availability mitigates single-source supply risk .

Chemical Procurement Supply Chain Process Chemistry

Validated Application Scenarios for 5-Bromo-2-fluoro-4-methyl-benzenethiol (CAS 108404-38-2) Based on Differential Evidence


Diversity-Oriented Synthesis (DOS) of Drug-Like Scaffolds via Sequential Orthogonal Derivatization

This compound is optimally deployed in diversity-oriented synthesis campaigns where the goal is to generate structurally complex and diverse libraries from a single starting material. The three orthogonal reactive handles (thiol for S-alkylation/arylation, aryl bromide for Suzuki-Miyaura or Buchwald-Hartwig coupling, and aryl fluoride for SNAr) enable sequential, non-interfering derivatization without the need for protecting group interconversions between steps . For example, the thiol can first be alkylated with a diverse set of alkyl/benzyl halides under mild basic conditions (pKa ~5.3 allows K₂CO₃-mediated deprotonation), followed by Pd-catalyzed cross-coupling at the bromine position with aryl/heteroaryl boronic acids, and finally SNAr displacement of the ortho-fluorine with amine nucleophiles [1]. This three-step sequence can theoretically generate >10⁶ unique final compounds from a single building block when combined with modest reagent diversity (e.g., 100 alkyl halides × 100 boronic acids × 100 amines), a combinatorial divergence that simpler analogs with only two reactive handles cannot achieve .

Medicinal Chemistry Lead Optimization Requiring Tunable Lipophilicity and Metabolic Stability

In lead optimization programs where balancing potency, metabolic stability, and membrane permeability is critical, this compound serves as a strategic building block for systematic lipophilicity modulation. The bromine substituent provides a +0.98 LogP unit increase relative to the non-brominated analog, offering a discrete stepwise adjustment of lipophilicity without altering the core scaffold geometry or the positions of other substituents [1]. Additionally, the ortho-fluorine atom serves as a metabolic blocking group at the position adjacent to the thiol-derived linkage, potentially reducing CYP-mediated oxidation at that site . Researchers can therefore compare matched molecular pairs (brominated vs. non-brominated; fluorinated vs. non-fluorinated) to deconvolute the contributions of lipophilicity and metabolic stability to overall in vivo efficacy, while maintaining the thiol-derived linkage chemistry constant [1]. The heavy bromine atom also facilitates X-ray crystallographic structure determination of protein-ligand complexes via anomalous scattering, accelerating structure-based drug design iterations [2].

Agrochemical Intermediate for Sulfur-Containing Pesticides and Fungicides

The compound's substitution pattern aligns with established pharmacophores in sulfur-containing agrochemicals, particularly those targeting mitochondrial respiration (e.g., strobilurin analogs) or acting as acaricides. The regioisomer 5-bromo-4-fluoro-2-methylbenzenethiol is a documented intermediate for fluacrypyrim, a commercial acaricide, validating the broader class of bromo-fluoro-methyl benzenethiols as viable agrochemical building blocks . 5-Bromo-2-fluoro-4-methyl-benzenethiol offers an alternative regioisomeric entry point for exploring structure-activity relationships around the fluacrypyrim scaffold or for developing novel analogs with differentiated resistance profiles. The compound's industrial-grade availability (≥97% purity) and scalable synthesis (vendors report ≥85% synthetic yields) make it suitable for process chemistry development and pilot-scale production of new agrochemical candidates [1]. The LogP of 3.19 falls within the optimal range (LogP 2–4) for foliar uptake and translocation in plant systems, supporting its suitability for crop protection applications .

Radiopharmaceutical Precursor for PET Imaging Agent Development

The presence of a bromine atom at a defined aromatic position makes this compound a viable precursor for no-carrier-added nucleophilic radiofluorination or radiobromination reactions used in positron emission tomography (PET) tracer development. The bromine can be exchanged for [¹⁸F]fluoride via SNAr under appropriate conditions, or alternatively, the compound can be used directly with radioisotopes of bromine (e.g., ⁷⁶Br, half-life 16.2 h) for longer-duration imaging studies . The ortho-fluorine in the target compound may serve as a cold reference standard for HPLC co-injection during radiochemical purity analysis of the ¹⁸F-labeled product, as the structural similarity ensures near-identical chromatographic retention times [1]. The thiol group provides a convenient conjugation handle for attaching the radiolabeled aromatic core to targeting vectors (e.g., peptides, antibodies) via maleimide or haloacetamide chemistry, a strategy widely employed in the development of targeted radiopharmaceuticals . The compound's multi-vendor commercial availability at 95–98% purity meets the stringent starting material quality requirements for GMP radiopharmaceutical production .

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